4-butoxy-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide
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Overview
Description
4-butoxy-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide is a complex organic compound that has garnered attention in scientific research due to its unique chemical structure and potential applications. This compound features a benzamide core with a butoxy group and a phenyl ring substituted with a 1,1-dioxidoisothiazolidin-2-yl moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide typically involves multi-step organic reactions
Preparation of Benzamide Core: The benzamide core can be synthesized through the reaction of aniline with benzoyl chloride in the presence of a base such as pyridine.
Introduction of Butoxy Group: The butoxy group can be introduced via nucleophilic substitution reactions using butyl bromide and a suitable base like potassium carbonate.
Phenyl Ring Substitution: The phenyl ring substitution with the 1,1-dioxidoisothiazolidin-2-yl moiety can be achieved through a series of reactions involving the formation of the isothiazolidine ring followed by oxidation to introduce the dioxido functionality.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the isothiazolidine ring, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzamide core, converting it to an amine.
Substitution: The butoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ alkyl halides and bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
4-butoxy-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-butoxy-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity. The dioxidoisothiazolidine moiety is particularly important for its biological activity, as it can form reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
4-butoxy-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide: shares similarities with other benzamide derivatives and isothiazolidine-containing compounds.
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide: Lacks the butoxy group but has similar biological properties.
4-butoxy-N-phenylbenzamide: Lacks the isothiazolidine moiety but retains the butoxy and benzamide functionalities.
Uniqueness
The uniqueness of this compound lies in the combination of its functional groups, which impart distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications.
Properties
IUPAC Name |
4-butoxy-N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-2-3-13-26-19-10-8-16(9-11-19)20(23)21-17-6-4-7-18(15-17)22-12-5-14-27(22,24)25/h4,6-11,15H,2-3,5,12-14H2,1H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWWOBNYIMRJQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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